GNE-8505

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

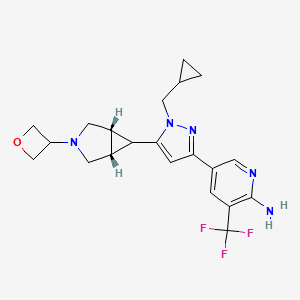

Molecular Formula |

C21H24F3N5O |

|---|---|

Molecular Weight |

419.4 g/mol |

IUPAC Name |

5-[1-(cyclopropylmethyl)-5-[(1R,5S)-3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]pyrazol-3-yl]-3-(trifluoromethyl)pyridin-2-amine |

InChI |

InChI=1S/C21H24F3N5O/c22-21(23,24)16-3-12(5-26-20(16)25)17-4-18(29(27-17)6-11-1-2-11)19-14-7-28(8-15(14)19)13-9-30-10-13/h3-5,11,13-15,19H,1-2,6-10H2,(H2,25,26)/t14-,15+,19? |

InChI Key |

IRPVABHDSJVBNZ-RTHVDDQRSA-N |

Isomeric SMILES |

C1CC1CN2C(=CC(=N2)C3=CC(=C(N=C3)N)C(F)(F)F)C4[C@H]5[C@@H]4CN(C5)C6COC6 |

Canonical SMILES |

C1CC1CN2C(=CC(=N2)C3=CC(=C(N=C3)N)C(F)(F)F)C4C5C4CN(C5)C6COC6 |

Origin of Product |

United States |

Foundational & Exploratory

GNE-8505: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the discovery and synthesis of GNE-8505, a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK, MAP3K12). DLK is a key regulator of neuronal degeneration, making it a significant therapeutic target for neurodegenerative diseases. This guide details the biochemical and cellular activity of this compound, its pharmacokinetic profile, and the methodologies behind its synthesis and evaluation.

Discovery and Mechanism of Action

This compound was developed by Genentech as part of a research program to identify small molecule inhibitors of DLK for the treatment of neurodegenerative disorders. DLK is a central node in a signaling cascade that responds to axonal injury and other cellular stressors, leading to the activation of the c-Jun N-terminal kinase (JNK) pathway and subsequent neuronal apoptosis.

Signaling Pathway

This compound exerts its neuroprotective effects by inhibiting the kinase activity of DLK. This prevents the downstream phosphorylation and activation of MKK4/7, which in turn blocks the activation of JNK and the subsequent phosphorylation of c-Jun. The inhibition of this pathway ultimately prevents the transcriptional upregulation of pro-apoptotic genes.

Discovery Workflow

The discovery of this compound was the result of a systematic drug discovery process that began with a high-throughput screen to identify initial hits against the DLK enzyme. This was followed by a lead optimization campaign focused on improving potency, selectivity, and pharmacokinetic properties.

Quantitative Data

The following tables summarize the key quantitative data for this compound and related compounds.

Table 1: In Vitro Potency and Selectivity

| Compound | DLK Ki (nM) | p-JNK IC50 (nM) | Cellular Assay IC50 (nM) |

| This compound | < 10 | 30 | 107 |

| GNE-3511 | 0.5 | 30 | 107 |

Data for this compound is reported as having a Ki of less than 10 nM. GNE-3511 is a closely related and well-characterized analog.

Table 2: Kinase Selectivity Profile of a Related Compound (GNE-3511)

| Kinase | IC50 (nM) |

| MLK1 | 67.8 |

| MLK2 | 767 |

| MLK3 | 602 |

| JNK1 | 129 |

| JNK2 | 514 |

| JNK3 | 364 |

| MKK4 | > 5000 |

| MKK7 | > 5000 |

Table 3: Pharmacokinetic Properties of a Related Compound (GNE-3511) in Mouse

| Parameter | Value |

| IV CL (mL/min/kg) | 56 |

| PO Bioavailability (%) | 45 |

| Brain/Plasma Ratio | 0.24 |

Experimental Protocols

Biochemical Assay: DLK TR-FRET Assay

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was utilized to measure the inhibition of DLK kinase activity.

-

Reagents: Recombinant human DLK (kinase domain), ULight™-p-c-Jun (Ser63) peptide substrate, Europium-labeled anti-GST antibody, ATP.

-

Procedure:

-

This compound was serially diluted in DMSO.

-

The compound dilutions were added to a 384-well plate.

-

A mixture of DLK enzyme and the ULight™-p-c-Jun substrate was added to the wells.

-

The kinase reaction was initiated by the addition of ATP.

-

The reaction was allowed to proceed for 60 minutes at room temperature.

-

The reaction was stopped by the addition of a detection mix containing the Europium-labeled anti-GST antibody.

-

After a 60-minute incubation, the TR-FRET signal was read on a suitable plate reader.

-

IC50 values were calculated from the resulting dose-response curves.

-

Cellular Assay: p-c-Jun AlphaLISA Assay

The cellular potency of this compound was determined by measuring the inhibition of c-Jun phosphorylation in a human embryonic kidney cell line (HEK293) overexpressing DLK.

-

Reagents: HEK293 cells transiently transfected with a DLK expression vector, AlphaLISA® p-c-Jun (Ser63) assay kit.

-

Procedure:

-

HEK293 cells were seeded in 96-well plates.

-

The cells were transfected with the DLK expression vector.

-

After 24 hours, the cells were treated with various concentrations of this compound for 1 hour.

-

The cells were lysed, and the level of phosphorylated c-Jun was quantified using the AlphaLISA® assay kit according to the manufacturer's protocol.

-

IC50 values were determined from the concentration-response curves.

-

Synthesis

The synthesis of this compound is detailed in patent WO2014111496 as "example 152". The general synthetic scheme involves a multi-step sequence.

A detailed, step-by-step synthesis protocol as described in the patent is a complex multi-step process. For the purpose of this guide, a summary of the key transformations is provided. The synthesis generally involves the construction of a substituted pyrazole core, which is then coupled to a pyridinylamine fragment. The final steps typically involve deprotection and/or functional group manipulations to yield the final product. For the exact reagents, conditions, and purification methods, it is imperative to consult the experimental details within patent WO2014111496.

Conclusion

This compound is a potent and selective inhibitor of DLK with demonstrated activity in cellular models of neuronal stress. Its discovery highlights a successful application of modern drug discovery principles to identify a promising therapeutic candidate for neurodegenerative diseases. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the field of neuroscience and drug development. Further investigation into the clinical potential of DLK inhibitors is warranted based on the compelling preclinical data for compounds like this compound.

GNE-8505: A Technical Guide to its Mechanism of Action as a DLK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action for GNE-8505, a selective inhibitor of Dual Leucine Zipper Kinase (DLK). It consolidates available data on its molecular target, signaling pathway, and effects in preclinical models of neurodegeneration.

Core Mechanism of Action: Inhibition of the DLK-JNK Signaling Pathway

This compound is an orally available, small molecule inhibitor developed by Genentech that selectively targets Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12).[1][2][3][4] DLK is a critical upstream regulator in a conserved stress signaling cascade.[5] As a MAP3K, DLK functions as a "master sensor" for various neuronal insults, including axonal injury and neurotoxic stress.[5][6]

The primary mechanism of action for this compound is the direct inhibition of DLK's kinase activity. This prevents the subsequent phosphorylation and activation of downstream kinases MKK4 and MKK7. These MAP2Ks, in turn, are responsible for activating c-Jun N-terminal Kinase (JNK).[5] Activated JNK translocates to the nucleus to phosphorylate and activate the transcription factor c-Jun, which drives the expression of pro-apoptotic and pro-degenerative genes.

By inhibiting DLK, this compound effectively blocks this entire signaling cascade, leading to a reduction in phosphorylated JNK (p-JNK) and its downstream effector, phosphorylated c-Jun (p-c-Jun).[6][7] This interruption of the stress signaling pathway has been shown to be neuroprotective in various models of neurodegenerative disease.[5][7]

Quantitative Data

While specific biochemical IC50 or Ki values for this compound against DLK are not widely available in the public domain, its potent and selective nature is cited in key literature.[1][5] The compound's efficacy has been quantified in pharmacodynamic studies within in vivo models.

Table 1: In Vivo Pharmacodynamic Activity of this compound

| Model System | Doses Administered | Measured Endpoint | Outcome |

|---|---|---|---|

| Mouse Model of Optic Nerve Crush | 3, 7, or 18 mg/kg | Phosphorylated JNK (p-JNK) in retinal lysates | Dose-dependent decrease in p-JNK levels.[7] |

| SOD1(G93A) Mouse Model of ALS | Not specified | Phosphorylated c-Jun (p-c-Jun) in cortex | Dose-dependent reduction in p-c-Jun levels.[6] |

For context, a related and well-characterized DLK inhibitor, GNE-3511, demonstrates the high potency associated with this structural class.

Table 2: Biochemical Activity of Related DLK Inhibitor GNE-3511

| Parameter | Target | Value |

|---|---|---|

| Ki | DLK | 0.5 nM |

| IC50 (p-JNK cellular assay) | DLK | 30 nM |

| IC50 (DRG neuron protection) | DLK | 107 nM |

| IC50 | JNK1 | 129 nM |

| IC50 | JNK2 | 514 nM |

| IC50 | JNK3 | 364 nM |

| IC50 | MLK1 | 67.8 nM |

Data for GNE-3511 is provided for contextual purposes only.

Experimental Protocols

The following are representative protocols for assays used to characterize the mechanism of action of this compound.

Protocol: In Vitro Biochemical Kinase Assay (Lanthascreen™)

This protocol describes a typical time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure direct enzymatic inhibition of DLK.

-

Reagents & Materials:

-

Recombinant human DLK enzyme.

-

Lanthascreen™ Tb-anti-p-c-Jun antibody.

-

Fluorescein-labeled c-Jun substrate.

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

ATP solution.

-

This compound serial dilution in DMSO.

-

384-well low-volume assay plates.

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO, typically from 10 mM down to sub-nanomolar concentrations. Further dilute into kinase buffer.

-

Add 2.5 µL of the this compound dilution or DMSO vehicle control to the wells of the 384-well plate.

-

Add 2.5 µL of the DLK enzyme/fluorescein-c-Jun substrate mix prepared in kinase buffer.

-

Incubate for 15 minutes at room temperature to allow compound binding.

-

Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration equal to the Km for DLK).

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of TR-FRET dilution buffer containing EDTA and the Tb-anti-p-c-Jun antibody.

-

Incubate for 60 minutes at room temperature to allow antibody binding.

-

Read the plate on a TR-FRET compatible plate reader, measuring emission at 495 nm and 520 nm following excitation at 340 nm.

-

Calculate the emission ratio (520/495) and plot the results against inhibitor concentration to determine the IC50 value.

-

Protocol: Western Blot for p-JNK in Tissue Lysates

This protocol details the measurement of a key pharmacodynamic biomarker following this compound administration in an animal model.

-

Animal Dosing & Sample Collection:

-

Administer this compound or vehicle control to animals (e.g., mice) via oral gavage at desired doses (e.g., 3, 7, 18 mg/kg).[7]

-

At a predetermined time point post-dose, euthanize animals and rapidly dissect the tissue of interest (e.g., retina, cortex).

-

Snap-freeze the tissue in liquid nitrogen and store at -80°C.

-

-

Lysate Preparation:

-

Homogenize frozen tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (protein lysate).

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blot:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane overnight at 4°C with a primary antibody against phosphorylated JNK (p-JNK).

-

Wash the membrane 3 times with TBST.

-

Incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane 3 times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.

-

Strip and re-probe the membrane with antibodies for total JNK and a loading control (e.g., GAPDH) for normalization.

-

Protocol: In Vivo Optic Nerve Crush Model

This protocol outlines the in vivo model used to demonstrate the neuroprotective, target-engaging effects of this compound.

-

Animal Preparation & Dosing:

-

Acclimate adult C57BL/6J mice to handling for one week prior to the experiment.

-

One hour before surgery, administer this compound (3, 7, or 18 mg/kg) or vehicle by oral gavage.

-

-

Surgical Procedure:

-

Deeply anesthetize the mouse with isoflurane.

-

Under a dissecting microscope, make a small incision in the skin at the lateral canthus.

-

Gently retract the extraocular muscles to expose the optic nerve.

-

Using fine self-closing forceps, crush the optic nerve approximately 1-2 mm behind the globe for 5 seconds. Avoid damaging the ophthalmic artery.

-

Apply topical antibiotic to the eye and allow the animal to recover on a heating pad.

-

-

Pharmacodynamic Analysis:

-

At a specified time point after the crush (e.g., 24 hours), euthanize the animals.

-

Dissect the retinas and immediately process them for Western blot analysis as described in Protocol 3.2 to quantify the levels of p-JNK, total JNK, and a loading control.

-

Compare p-JNK levels between vehicle-treated and this compound-treated groups to determine in vivo target engagement and efficacy.

-

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. abmole.com [abmole.com]

- 5. Loss of dual leucine zipper kinase signaling is protective in animal models of neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

GNE-8505: A Technical Deep Dive into a Selective DLK Inhibitor for Neurodegenerative Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-8505 is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), a key regulator of neuronal degeneration. Developed by Genentech and disclosed in patent WO2014111496, this compound has shown promise in preclinical models of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and in models of neuronal injury.[1] This technical guide provides an in-depth overview of the available patent information on this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for the core assays used in its evaluation.

Core Compound Information

| Property | Value |

| Compound Name | This compound |

| Mechanism of Action | Selective inhibitor of Dual Leucine Zipper Kinase (DLK/MAP3K12) |

| Patent Reference | WO2014111496[1] |

| Chemical Formula | C₂₁H₂₄F₃N₅O |

| Molecular Weight | 419.44 g/mol |

| CAS Number | 1620573-48-9 |

Quantitative Data Summary

Table 1: In Vitro Potency of Related DLK Inhibitors

| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| GNE-3511 | DLK | Biochemical | 0.5 | - | [2] |

| DLK inhibitor 14 | DLK | Biochemical | 3 | - | [3] |

| GNE-3511 | p-JNK (cellular) | Cellular | - | 30 | [4] |

| GNE-3511 | Axon Degeneration | Cellular | - | 107 | [4] |

| DLK inhibitor 14 | p-JNK (HEK293 cells) | Cellular | - | 195 | [3] |

Table 2: In Vivo Pharmacokinetics of a Related DLK Inhibitor (GNE-3511) in Mouse

| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t1/2 (h) | Brain Penetration (Brain/Plasma Ratio) |

| IV | 1 | - | - | - | - | - |

| PO | 5 | - | - | - | - | - |

| (Specific values for Cmax, Tmax, AUC, and t1/2 for GNE-3511 are mentioned in the literature but not explicitly detailed in the provided search results. Brain penetration for related compounds is noted as a key optimization parameter.) |

Signaling Pathway

This compound targets DLK, a critical upstream kinase in the c-Jun N-terminal kinase (JNK) signaling pathway. In response to neuronal stress or injury, DLK becomes activated and initiates a phosphorylation cascade that ultimately leads to the activation of the transcription factor c-Jun, a key mediator of apoptosis and neuronal degeneration. By inhibiting DLK, this compound blocks this pro-degenerative signaling cascade.

References

GNE-8505: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Chemical Structure, Properties, and Biological Activity of the Dual Leucine Zipper Kinase (DLK) Inhibitor, GNE-8505.

Introduction

This compound is a potent and selective, orally available inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12).[1][2] DLK is a key regulator of neuronal degeneration and has emerged as a promising therapeutic target for a variety of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a synthetic organic small molecule. Its chemical structure and key identifying information are detailed below.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 5-[1-(cyclopropylmethyl)-5-[(1S,5R)-3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]pyrazol-3-yl]-3-(trifluoromethyl)pyridin-2-amine | --INVALID-LINK-- |

| CAS Number | 1620573-48-9 | --INVALID-LINK-- |

| Molecular Formula | C₂₁H₂₄F₃N₅O | --INVALID-LINK-- |

| Molecular Weight | 419.44 g/mol | --INVALID-LINK-- |

| SMILES | FC(F)(F)C1=CC(C2=NN(C([C@@H]3[C@]4([H])[C@@]3([H])CN(C5COC5)C4)=C2)CC6CC6)=CN=C1N | --INVALID-LINK-- |

| InChI | InChI=1S/C21H24F3N5O/c22-21(23,24)16-3-12(5-26-20(16)25)17-4-18(29(27-17)6-11-1-2-11)19-14-7-28(8-15(14)19)13-9-30-10-13/h3-5,11,13-15,19H,1-2,6-10H2,(H2,25,26)/t14-,15+,19+ | --INVALID-LINK-- |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White to off-white solid powder | --INVALID-LINK-- |

| Solubility | DMSO: 100 mg/mL (238.41 mM) (with sonication) | --INVALID-LINK-- |

| Acetonitrile: Slightly soluble (0.1-1 mg/ml) | --INVALID-LINK-- | |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | --INVALID-LINK-- |

Pharmacological Properties and Mechanism of Action

This compound functions as a potent inhibitor of Dual Leucine Zipper Kinase (DLK).[1] DLK is a member of the Mitogen-Activated Protein Kinase Kinase Kinase (MAP3K) family and acts as a critical upstream regulator of the c-Jun N-terminal Kinase (JNK) signaling pathway.

Table 3: Pharmacological Profile of this compound and Related Compounds

| Parameter | Value | Compound | Comments | Reference |

| Target | Dual Leucine Zipper Kinase (DLK/MAP3K12) | This compound | Primary target | --INVALID-LINK-- |

| IC₅₀ (DLK) | 10 nM | This compound | In vitro kinase assay | --INVALID-LINK-- |

| Kᵢ (DLK) | 0.5 nM | GNE-3511 | A closely related, potent, and brain-penetrant DLK inhibitor. | --INVALID-LINK-- |

| p-JNK Inhibition IC₅₀ | 30 nM | GNE-3511 | Cellular assay | --INVALID-LINK-- |

| Axon Degeneration IC₅₀ | 107 nM | GNE-3511 | In vitro primary neuron assay | --INVALID-LINK-- |

Signaling Pathway

Upon neuronal injury or stress, DLK is activated and subsequently phosphorylates and activates the downstream kinases MKK4 and MKK7. These kinases, in turn, phosphorylate and activate JNK. Activated JNK can then translocate to the nucleus and phosphorylate the transcription factor c-Jun, leading to the expression of pro-apoptotic and pro-degenerative genes. This compound, by inhibiting DLK, blocks this entire cascade, thereby preventing the phosphorylation of JNK and c-Jun and protecting neurons from degeneration.[5]

Experimental Protocols

Detailed methodologies for key experiments involving this compound and related DLK inhibitors are provided below. These protocols are based on published literature and should be adapted as necessary for specific experimental conditions.

In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of this compound against DLK.

Principle: The assay measures the inhibition of DLK-mediated phosphorylation of a substrate peptide. A terbium-labeled anti-phospho-substrate antibody (donor) and a fluorescently tagged substrate (acceptor) are used. Phosphorylation of the substrate by DLK brings the donor and acceptor into proximity, resulting in a FRET signal. Inhibitors of DLK will reduce the FRET signal in a dose-dependent manner.

Materials:

-

Recombinant human DLK enzyme

-

Biotinylated substrate peptide (e.g., biotin-MKK4)

-

ATP

-

TR-FRET buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound stock solution (in DMSO)

-

Terbium-labeled anti-phospho-MKK4 antibody

-

Streptavidin-conjugated acceptor fluorophore (e.g., d2 or Alexa Fluor 647)

-

384-well low-volume plates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in TR-FRET buffer to the desired final concentrations.

-

Add this compound dilutions or vehicle (DMSO) to the wells of a 384-well plate.

-

Add DLK enzyme and the biotinylated substrate peptide to the wells and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding EDTA.

-

Add the detection mix containing the terbium-labeled antibody and streptavidin-conjugated acceptor.

-

Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.

-

Read the plate on a TR-FRET plate reader, with excitation at ~340 nm and emission at ~620 nm (donor) and ~665 nm (acceptor).

-

Calculate the ratio of acceptor to donor emission and plot against the inhibitor concentration to determine the IC₅₀ value.

Western Blot for Phospho-JNK and Phospho-c-Jun

This protocol describes the detection of phosphorylated JNK and c-Jun in neuronal cell lysates or tissue homogenates following treatment with this compound.

Materials:

-

Neuronal cells or tissue samples

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-JNK (Thr183/Tyr185)

-

Rabbit anti-total JNK

-

Rabbit anti-phospho-c-Jun (Ser63)

-

Rabbit anti-total c-Jun

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells or animals with this compound at the desired concentrations and for the appropriate duration.

-

Lyse cells or homogenize tissue in lysis buffer on ice.

-

Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C, according to the manufacturer's recommended dilutions.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

In Vivo Optic Nerve Crush Model

This protocol describes an in vivo model to assess the neuroprotective effects of this compound on retinal ganglion cells (RGCs) following optic nerve crush.

Animals:

-

Adult C57BL/6 mice

Procedure:

-

Anesthetize the mice according to approved institutional protocols.

-

Make a small incision in the conjunctiva to expose the optic nerve.

-

Carefully crush the optic nerve for a defined period (e.g., 3-5 seconds) using fine forceps, taking care not to damage the ophthalmic artery.

-

Administer this compound systemically (e.g., by oral gavage or intraperitoneal injection) at various doses (e.g., 3, 7, and 18 mg/kg) at specified time points before and/or after the crush injury.[5]

-

At the end of the experimental period (e.g., 5-7 days post-crush), euthanize the animals and collect the retinas and optic nerves.

-

Assess RGC survival by immunohistochemical staining of retinal flat mounts for an RGC-specific marker (e.g., Brn3a or RBPMS).

-

Analyze the extent of axon degeneration in the optic nerve sections.

-

Retinal lysates can be prepared for western blot analysis of p-JNK and p-c-Jun as described above.

Conclusion

This compound is a valuable research tool for investigating the role of the DLK signaling pathway in neuronal health and disease. Its potency and selectivity make it a suitable candidate for further preclinical and clinical development for the treatment of neurodegenerative disorders. The experimental protocols provided in this guide offer a starting point for researchers to evaluate the efficacy of this compound and other DLK inhibitors in various in vitro and in vivo models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. caymanchem.com [caymanchem.com]

GNE-8505: A Selective Dual Leucine Zipper Kinase (DLK) Inhibitor for Neuroprotection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-8505 is a potent and selective, orally available inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12). Developed by Genentech, this compound has emerged as a significant research tool and potential therapeutic agent for neurodegenerative diseases. DLK is a key regulator of neuronal stress pathways, and its inhibition has been shown to be protective in various models of neuronal injury and disease. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, pharmacokinetic properties, and in vivo efficacy, based on publicly available data.

The DLK Signaling Pathway: A Prime Target for Neuroprotection

Dual Leucine Zipper Kinase (DLK) is a member of the Mixed Lineage Kinase (MLK) family and acts as an upstream regulator of the c-Jun N-terminal Kinase (JNK) signaling cascade. In neurons, DLK functions as a sensor for axonal damage and other stressors. Upon activation, DLK phosphorylates and activates MKK4 and MKK7, which in turn phosphorylate and activate JNK. The activation of the JNK pathway ultimately leads to the phosphorylation of the transcription factor c-Jun, which plays a critical role in apoptosis and neurodegeneration. By selectively inhibiting DLK, this compound effectively blocks this pro-degenerative signaling cascade at a key nodal point.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and the related, well-characterized DLK inhibitor, GNE-3511, for comparative purposes.

Table 1: Biochemical Potency

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| This compound | DLK | Biochemical | 10 | - | [Vendor Data] |

| GNE-3511 | DLK | Biochemical | - | 0.5 | [1] |

Note: Specific Ki data for this compound is not publicly available.

Table 2: Kinase Selectivity Profile (GNE-3511 for reference)

| Kinase | IC50 (nM) |

| MLK1 | 67.8 |

| JNK1 | 129 |

| JNK3 | 364 |

| JNK2 | 514 |

| MLK3 | 602 |

| MLK2 | 767 |

| MKK4 | >5000 |

| MKK7 | >5000 |

Note: A detailed kinase selectivity panel for this compound is not publicly available but is expected to be similar to GNE-3511 based on their structural similarities. This data for GNE-3511 demonstrates high selectivity for DLK over other members of the MLK family and the downstream JNK kinases.[1]

Table 3: Cellular Potency (GNE-3511 for reference)

| Compound | Assay | Cell Type | IC50 (nM) | Reference |

| GNE-3511 | p-JNK Inhibition | - | 30 | [1] |

| GNE-3511 | DRG Neurite Degeneration | Primary Neurons | 107 | [1] |

Note: Specific cellular potency data for this compound is not publicly available but is expected to be in a similar nanomolar range based on its biochemical potency and in vivo activity.

Table 4: In Vivo Pharmacokinetics (GNE-3511 for reference)

| Species | Route | Dose (mg/kg) | t1/2 (h) | CLp (mL/min/kg) | Vdss (L/kg) | Brain/Plasma Ratio |

| Mouse | IV | 1 | 0.8 | 48 | 2.1 | - |

| Mouse | PO | 5 | 1.0 | - | - | 0.6 |

| Rat | IV | 1 | 1.1 | 29 | 1.9 | - |

| Rat | PO | 5 | 1.3 | - | - | 0.5 |

Note: Detailed pharmacokinetic parameters for this compound are not publicly available. The data for the related compound GNE-3511 suggests that this chemical series possesses good oral bioavailability and brain penetration.[1]

Table 5: In Vivo Efficacy

| Compound | Model | Species | Doses (mg/kg) | Readout | Result | Reference |

| This compound | Optic Nerve Crush | Mouse | 3, 7, 18 | p-JNK levels in retinal lysates | Dose-dependent decrease in p-JNK | [2] |

| This compound | SOD1(G93A) ALS Model | Mouse | Not specified | Cortical p-c-Jun | Dose-dependent reduction | [3] |

Note: Quantitative details on the percentage of p-JNK and p-c-Jun reduction are not specified in the available literature.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are described in the primary literature from Genentech (Patel et al., 2015 & 2017 and Le Pichon et al., 2017) and the associated patent (WO2014111496). The following are generalized methodologies based on these sources and standard practices in the field.

Biochemical Kinase Assay (DLK IC50 Determination)

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for determining kinase activity.

-

Reagents : Recombinant human DLK enzyme, a biotinylated peptide substrate (e.g., a peptide containing a c-Jun sequence), ATP, and this compound at various concentrations.

-

Procedure :

-

This compound is serially diluted in DMSO and added to the wells of a microplate.

-

DLK enzyme is added to the wells.

-

The kinase reaction is initiated by the addition of the peptide substrate and ATP.

-

The reaction is allowed to proceed for a defined period at room temperature.

-

The reaction is stopped, and detection reagents (e.g., a europium-labeled anti-phospho-c-Jun antibody and streptavidin-allophycocyanin) are added.

-

-

Data Analysis : The TR-FRET signal is measured, and the IC50 value is calculated by fitting the data to a four-parameter logistic equation.

Cellular Assay (p-c-Jun Inhibition)

This assay measures the ability of this compound to inhibit DLK signaling in a cellular context.

-

Cell Culture : A suitable neuronal cell line (e.g., dorsal root ganglion neurons) is cultured.

-

Procedure :

-

Cells are pre-incubated with various concentrations of this compound.

-

DLK signaling is stimulated (e.g., by nerve growth factor withdrawal or treatment with a stressor like anisomycin).

-

After a defined incubation period, the cells are lysed.

-

-

Detection : The levels of phosphorylated c-Jun (p-c-Jun) in the cell lysates are quantified using an immunoassay, such as an ELISA or Western blotting.

-

Data Analysis : The IC50 value is determined by plotting the percentage of p-c-Jun inhibition against the concentration of this compound.

In Vivo Optic Nerve Crush Model

This model is used to assess the neuroprotective effects of this compound in a model of acute axonal injury.[2]

-

Animal Model : Adult mice (e.g., C57BL/6J strain).

-

Procedure :

-

Mice are anesthetized, and the optic nerve of one eye is exposed.

-

The optic nerve is crushed with fine forceps for a few seconds.

-

This compound is administered orally at various doses (e.g., 3, 7, and 18 mg/kg) at specified time points relative to the injury.[2]

-

At a predetermined time post-injury, the animals are euthanized, and the retinas are harvested.

-

-

Analysis :

-

Retinal lysates are prepared and subjected to Western blotting to quantify the levels of phosphorylated JNK (p-JNK) and total JNK.

-

Immunohistochemistry can be performed on retinal sections to assess the survival of retinal ganglion cells.

-

-

Data Interpretation : A dose-dependent reduction in the p-JNK/total JNK ratio in this compound-treated animals compared to vehicle-treated controls indicates target engagement and in vivo efficacy.

Logical Relationships in the Development of this compound

The development of a selective kinase inhibitor like this compound follows a logical progression from initial discovery to in vivo validation.

Conclusion

This compound is a valuable research tool for investigating the role of the DLK signaling pathway in neuronal health and disease. Its high potency and selectivity, coupled with its in vivo activity in models of neurodegeneration, underscore the therapeutic potential of DLK inhibition. Further disclosure of its detailed kinase selectivity, cellular potency, and pharmacokinetic profile will be crucial for its advancement as a clinical candidate for the treatment of neurodegenerative disorders such as Amyotrophic Lateral Sclerosis, Alzheimer's disease, and glaucoma.

References

An In-Depth Technical Guide to the Dual Leucine Zipper Kinase (DLK) Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12), is a critical regulator of neuronal response to injury and stress.[1][2][3] This serine/threonine kinase is a central node in a signaling cascade that plays a dual role, participating in both neurodegenerative processes and axonal regeneration.[4][5][6] Its intricate involvement in neuronal apoptosis, axon degeneration, and conversely, in promoting axon growth, positions DLK as a key therapeutic target for a range of neurological disorders, including neurodegenerative diseases and chemotherapy-induced neuropathy.[7][8][9] This technical guide provides a comprehensive overview of the core components of the DLK signaling pathway, its mechanism of action, upstream regulators, and downstream effectors. It further details experimental protocols for studying this pathway and presents key quantitative data to aid researchers and drug development professionals in this field.

Core Components and Mechanism of the DLK Signaling Pathway

The DLK signaling pathway is a conserved MAP kinase cascade.[10] As a MAP3K, DLK is a central component that, upon activation, initiates a phosphorylation relay.[11][12]

1.1. Upstream Activation

DLK is activated by a variety of cellular stressors, particularly those that disrupt the axonal cytoskeleton.[12] These activators include:

-

Axonal Injury: Physical trauma to the axon is a potent activator of DLK.[6]

-

Trophic Factor Withdrawal: Deprivation of essential neuronal growth factors triggers DLK-mediated apoptotic signaling.[6][13]

-

Cytoskeletal Disruption: Pharmacological agents that destabilize microtubules or actin filaments can activate the DLK pathway.[12]

-

Oxidative Stress: Conditions of oxidative stress can lead to the activation of DLK-dependent degenerative pathways.

-

Palmitoylation: The attachment of palmitate to a conserved cysteine residue is crucial for DLK's localization to axonal vesicles, its interaction with downstream partners, and its kinase activity.[10][14]

1.2. The Core Kinase Cascade

Once activated, DLK phosphorylates and activates downstream MAP2Ks, primarily MKK4 and MKK7.[15][16][17] These MAP2Ks, in turn, phosphorylate and activate the c-Jun N-terminal Kinases (JNKs) and, to a lesser extent, p38 MAPKs.[11][18]

1.3. The Role of Scaffolding Proteins

The specificity and efficiency of the DLK signaling cascade are heavily reliant on scaffolding proteins. JNK-interacting proteins (JIPs), particularly JIP3, play a crucial role by physically linking DLK to its downstream targets, MKKs and JNKs, forming a specific signaling module.[17][19] This interaction is essential for the retrograde transport of the activated signaling complex from the axon to the cell body, where it can exert its effects on gene expression.[13]

1.4. Downstream Effectors and Cellular Outcomes

The activation of JNKs by the DLK pathway leads to the phosphorylation of a variety of downstream substrates, culminating in diverse and often opposing cellular responses:

-

Axon Degeneration and Apoptosis: Activated JNKs can phosphorylate and activate transcription factors such as c-Jun.[13] This leads to the expression of pro-apoptotic genes and can trigger a program of axon self-destruction.[13]

-

Axon Regeneration: Paradoxically, the DLK-JNK-c-Jun axis is also required for a pro-regenerative transcriptional program following peripheral nerve injury.[20] Activated JNK can also phosphorylate other transcription factors like STAT3, contributing to the expression of regeneration-associated genes.[20][21]

Visualization of the DLK Signaling Pathway and Experimental Workflows

To facilitate a clearer understanding of the complex interactions within the DLK signaling pathway and the experimental approaches to study it, the following diagrams have been generated using the DOT language.

References

- 1. An In Vitro Assay to Study Induction of the Regenerative State in Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MAP3K12 - Wikipedia [en.wikipedia.org]

- 3. uniprot.org [uniprot.org]

- 4. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. DLKcat cannot predict meaningful kcat values for mutants and unfamiliar enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A rapid and accurate method to quantify neurite outgrowth from cell and tissue cultures: Two image analytic approaches using adaptive thresholds or machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DLK1 Antibody | Cell Signaling Technology [cellsignal.com]

- 9. Regulation of the Activity of the Dual Leucine Zipper Kinase by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palmitoylation controls DLK localization, interactions and activity to ensure effective axonal injury signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biocompare.com [biocompare.com]

- 12. Regulation of Activity of Dual Leucine Zipper Kinase | Encyclopedia MDPI [encyclopedia.pub]

- 13. researchgate.net [researchgate.net]

- 14. nsjbio.com [nsjbio.com]

- 15. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. In vitro models of axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Independent Pathways Downstream of the Wnd/DLK MAPKKK Regulate Synaptic Structure, Axonal Transport, and Injury Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. JIP3 interacts with dynein and kinesin-1 to regulate bidirectional organelle transport - PMC [pmc.ncbi.nlm.nih.gov]

GNE-8505: A Technical Guide to Target Validation in Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-8505 is a potent and selective inhibitor of the Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12). DLK is a key upstream regulator of the c-Jun N-terminal Kinase (JNK) signaling pathway, which plays a critical role in neuronal apoptosis and axon degeneration.[1][2] Pathological activation of the DLK pathway has been implicated in various neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease, making it a compelling therapeutic target.[2][3] This technical guide provides an in-depth overview of the target validation of this compound in neurons, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways and workflows.

Core Target: Dual Leucine Zipper Kinase (DLK)

This compound is an orally available small molecule inhibitor that targets the kinase activity of DLK.[4][5][6][7] Its development was led by Genentech, with the aim of creating a neuroprotective agent for the treatment of neurodegenerative disorders.[1][8][9]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and a related, well-characterized DLK inhibitor, GNE-3511, for comparative purposes.

Table 1: In Vitro Potency of DLK Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| This compound | DLK | Biochemical | Data not publicly available | Data not publicly available | - |

| GNE-3511 | DLK | Biochemical | - | 0.5 | [4] |

Note: Specific IC50 and Ki values for this compound are not publicly available in the reviewed literature. The potency is inferred from its biological activity in cellular and in vivo models.

Table 2: Kinase Selectivity Profile

| Compound | Primary Target | Selectivity Profile | Reference |

| This compound | DLK | Higher kinase selectivity compared to GNE-3511 | Inferred from[5] |

| GNE-3511 | DLK | 100 to 1000-fold selectivity for DLK over MLK1, MLK2, and MLK3 | [4] |

Note: A detailed kinase selectivity panel for this compound is not publicly available. The enhanced selectivity is suggested to contribute to its improved neuroprotective effects.

Signaling Pathway

The primary signaling pathway modulated by this compound is the DLK-JNK-c-Jun cascade. In response to neuronal injury or stress, DLK is activated and subsequently phosphorylates and activates the downstream kinases MKK4 and MKK7. These kinases, in turn, phosphorylate and activate JNK. Activated JNK then translocates to the nucleus and phosphorylates the transcription factor c-Jun, leading to the expression of pro-apoptotic genes and ultimately, neuronal cell death.

Experimental Protocols

Detailed experimental protocols are crucial for the validation of this compound's target engagement and biological activity in neurons.

Biochemical Kinase Assay for DLK Activity

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant DLK in vitro.

Workflow:

Methodology:

-

Reagents: Recombinant human DLK enzyme, ATP, a suitable substrate (e.g., a peptide derived from MKK7), this compound in a dilution series, and a kinase assay buffer.

-

Procedure:

-

In a microplate, incubate varying concentrations of this compound with the DLK enzyme for a predetermined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 30°C.

-

Stop the reaction by adding a quenching solution.

-

Detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo) that measures ADP production or a fluorescence resonance energy transfer (FRET) assay (e.g., LanthaScreen).

-

-

Data Analysis: Plot the percentage of DLK activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm that this compound directly binds to and stabilizes DLK in a cellular context.

Workflow:

Methodology:

-

Cell Culture and Treatment: Culture a neuronal cell line (e.g., SH-SY5Y or primary neurons) to a suitable confluency. Treat the cells with this compound at a desired concentration or with a vehicle control for a specific duration (e.g., 1 hour).

-

Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

-

Protein Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble DLK in each sample using Western blotting with a DLK-specific antibody.

-

Data Analysis: Quantify the band intensities from the Western blot. Plot the relative amount of soluble DLK as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.[10][11][12][13]

Pharmacodynamic Readout: p-c-Jun Measurement in Neurons

To confirm that this compound inhibits the DLK signaling pathway in neurons, the phosphorylation of the downstream effector c-Jun is measured.

Workflow:

Methodology:

-

Neuronal Culture and Treatment: Culture primary neurons or a neuronal cell line. Pre-treat the cells with various concentrations of this compound for a specified time. Induce neuronal stress to activate the DLK pathway (e.g., by withdrawing nerve growth factor, or treatment with a neurotoxin).

-

Cell Lysis and Protein Quantification: Lyse the cells in a buffer containing phosphatase and protease inhibitors. Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (Ser63/73).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total c-Jun and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[14][15]

-

-

Data Analysis: Quantify the band intensities for p-c-Jun and total c-Jun. Normalize the p-c-Jun signal to the total c-Jun signal to determine the specific effect of this compound on c-Jun phosphorylation.

Conclusion

The target validation of this compound in neurons is supported by its demonstrated ability to inhibit the DLK-JNK-c-Jun signaling pathway, a key driver of neuronal apoptosis. While specific biochemical potency data for this compound remains proprietary, its efficacy in cellular and in vivo models of neurodegeneration, coupled with a potentially superior kinase selectivity profile, underscores its promise as a therapeutic candidate. The experimental protocols detailed in this guide provide a framework for researchers to independently assess the activity of this compound and other DLK inhibitors in a neuronal context. Further investigation into the broader kinase selectivity and off-target effects of this compound will be crucial for its continued development as a treatment for neurodegenerative diseases.

References

- 1. Dual Leucine Zipper Kinase Inhibitors for the Treatment of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Loss of dual leucine zipper kinase signaling is protective in animal models of neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. abmole.com [abmole.com]

- 8. Dual leucine zipper kinase inhibit ... | Article | H1 Connect [archive.connect.h1.co]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays [elifesciences.org]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. parkinsonsroadmap.org [parkinsonsroadmap.org]

The Role of Dual Leucine Zipper Kinase (DLK) in Neuronal Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, is a critical upstream regulator within the mitogen-activated protein kinase (MAPK) signaling cascade. It functions as a key sensor of axonal stress and injury, initiating a signaling pathway that plays a pivotal, yet complex, role in neuronal fate.[1][2] Activation of DLK can trigger divergent outcomes, including axonal regeneration, axon degeneration, and programmed cell death (apoptosis).[2][3] This dual functionality makes DLK a compelling target for therapeutic intervention in a range of neurodegenerative diseases and nerve injury contexts. This guide provides an in-depth examination of the DLK signaling pathway in neuronal apoptosis, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core molecular interactions.

The Core DLK Signaling Pathway in Neuronal Apoptosis

DLK acts as a central node that responds to various neuronal insults, such as trophic factor withdrawal, axonal injury, and cytoskeletal disruption.[1][2][3] Its activation initiates a well-defined kinase cascade that culminates in the activation of apoptotic machinery.

Upstream Activation: DLK is activated by diverse stressors that disrupt neuronal homeostasis. In developing neurons, the withdrawal of essential neurotrophic factors, like Nerve Growth Factor (NGF), is a potent activator of the DLK pathway.[4] Axonal injury, which causes cytoskeletal damage, also robustly activates DLK signaling.[1] The activation mechanism is thought to involve DLK homodimerization, which can be facilitated by an increase in its local concentration and release from inhibitory interactions.[5][6][7]

The Kinase Cascade: Once activated, DLK phosphorylates and activates the downstream MAP2Ks, primarily MKK4 and MKK7.[3][6] These kinases, in turn, phosphorylate and activate the c-Jun N-terminal Kinases (JNKs), which are key effectors of the neuronal stress response.[6][8] The specificity of this signaling is partly controlled by scaffold proteins, particularly JNK-interacting protein 3 (JIP3), which brings the kinase components (DLK, MKKs, JNK) into a functional signaling complex.[2][4][8][9] This DLK-JIP3 interaction is crucial for selectively mediating pro-apoptotic JNK signaling without affecting basal JNK activity required for normal neuronal function.[2][4][8]

Downstream Effectors and Apoptosis Execution: Activated JNK translocates from the axon to the cell body, a process that can be part of a retrograde injury signal.[8][10][11] In the nucleus, JNK phosphorylates the transcription factor c-Jun.[8][12] Phosphorylated c-Jun then drives the expression of pro-apoptotic genes, leading to the activation of the intrinsic apoptosis pathway, characterized by the activation of executioner caspases like Caspase-3.[9] While c-Jun is critical for apoptosis, DLK-JNK signaling can mediate axon degeneration through c-Jun-independent mechanisms.[8][12]

A positive feedback loop exists where JNK can phosphorylate DLK, leading to its stabilization by reducing its ubiquitination.[13][14] This enhances and propagates the pro-apoptotic signal.[13]

Quantitative Data on DLK's Role in Neuronal Apoptosis

The following tables summarize quantitative findings from key studies, illustrating the impact of DLK modulation on neuronal survival and downstream apoptotic markers.

Table 1: Effect of DLK Genetic Modulation on Neuronal Apoptosis and Injury Signaling

| Model System | DLK Modulation | Outcome Measure | Result | Reference |

| Mouse Retinal Ganglion Cells (RGCs) | Dlk heterozygous knockout (Dlk+/-) | p-c-Jun positive cells 6h post-optic nerve crush | ~70% reduction vs. wild-type (2291 ± 299 in WT vs. 689 ± 97.6 in Dlk+/-) | [13][15] |

| Mouse Retinal Ganglion Cells (RGCs) | Dlk heterozygous knockout (Dlk+/-) | Active Caspase-3 positive cells 3d post-optic nerve crush | Significant reduction vs. wild-type | [13][15] |

| Cultured Embryonic DRG Neurons | NGF Withdrawal | DLK protein abundance | ~2.1-fold increase | [13][15] |

| Rat Cortex after Subarachnoid Hemorrhage (SAH) | DLK siRNA | Neuronal apoptosis | Significant decrease vs. control | [9] |

| Rat Cortex after Subarachnoid Hemorrhage (SAH) | Recombinant DLK protein | Neuronal apoptosis | Exacerbated apoptosis | [9] |

Table 2: Modulation of Downstream Apoptotic Markers by DLK

| Model System | DLK/JIP3 Modulation | Downstream Marker | Result | Reference |

| Rat Cortex after SAH | DLK siRNA | p-JNK levels | Reduced | [9] |

| Rat Cortex after SAH | DLK siRNA | Cleaved Caspase-3 (CC-3) levels | Reduced | [9] |

| Rat Cortex after SAH | JIP3 siRNA | p-JNK levels | Reduced | [9] |

| Rat Cortex after SAH | JIP3 siRNA | Cleaved Caspase-3 (CC-3) levels | Reduced | [9] |

| Cultured Embryonic DRG Neurons | NGF Withdrawal in Dlk-/- neurons | p-c-Jun levels | Activation abolished vs. wild-type | [4][12] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines for two fundamental experimental procedures used to study DLK-mediated neuronal apoptosis.

Protocol 1: In Vitro Neuronal Apoptosis via Trophic Factor Withdrawal

This protocol is a classic method to induce apoptosis in cultured primary neurons, which are dependent on neurotrophic factors for survival.

-

Cell Culture:

-

Dissect dorsal root ganglia (DRGs) from E13.5 mouse embryos.

-

Dissociate ganglia into single cells using trypsin and trituration.

-

Plate neurons on a substrate of poly-D-lysine and laminin.

-

Culture cells in a neurobasal medium supplemented with B27, L-glutamine, and Nerve Growth Factor (NGF) to support survival and axon growth.

-

-

Induction of Apoptosis:

-

After allowing neurons to establish for 3-5 days in vitro, induce apoptosis by NGF deprivation.

-

Wash the cultures thoroughly with NGF-free medium.

-

Replace the culture medium with one containing all supplements except NGF. An anti-NGF antibody can be added to neutralize any residual NGF.

-

-

Experimental Intervention (Optional):

-

For drug studies, add specific DLK inhibitors (e.g., GNE-3511) to the culture medium at the time of NGF withdrawal.

-

Use appropriate vehicle controls (e.g., DMSO).

-

-

Endpoint Analysis (24-72 hours post-withdrawal):

-

Immunocytochemistry: Fix cells and stain for markers of apoptosis, such as cleaved Caspase-3 or phosphorylated c-Jun. Use a neuronal marker like β-III tubulin to identify neurons.

-

TUNEL Staining: Perform Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay to detect DNA fragmentation, a hallmark of apoptosis.

-

Western Blotting: Collect cell lysates for protein analysis as described in Protocol 2.

-

Protocol 2: Western Blot Analysis of DLK Pathway Activation

This protocol allows for the quantification of protein expression and phosphorylation, providing a direct measure of signaling pathway activation.

-

Sample Preparation:

-

Culture and treat neurons as described in Protocol 1 or lyse tissue from in vivo models (e.g., cortex, retina).

-

Wash cells/tissue with ice-cold PBS and lyse in RIPA buffer containing a cocktail of protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Determine protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

-

Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-JNK, anti-JNK, anti-p-c-Jun, anti-cleaved Caspase-3, anti-DLK).

-

Wash the membrane extensively with TBST.

-

Incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP), which is directed against the host species of the primary antibody.

-

Wash the membrane again to remove unbound secondary antibody.

-

-

Detection and Quantification:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the resulting light signal using an imaging system or X-ray film.

-

Quantify band intensity using densitometry software. Normalize the signal of phosphorylated proteins to the total protein signal and loading controls (e.g., β-actin, GAPDH, or tubulin).

-

Conclusion and Therapeutic Implications

Dual Leucine Zipper Kinase is a central mediator of neuronal stress pathways that lead to apoptosis.[2][8] Its activation following axonal injury or trophic factor deprivation triggers a robust JNK-dependent signaling cascade culminating in the execution of programmed cell death.[9][12] The selective nature of DLK in mediating stress-induced, rather than basal, JNK activity makes it an attractive therapeutic target.[2][4][8] Inhibition of DLK has shown significant neuroprotective effects in various preclinical models of nerve injury and neurodegenerative disease.[2][9][11] Further research into the precise regulatory mechanisms of DLK and the development of specific, potent inhibitors hold great promise for novel therapies aimed at preventing neuronal loss and promoting recovery in a host of neurological disorders.

References

- 1. Cytoskeletal disruption activates the DLK/JNK pathway, which promotes axonal regeneration and mimics a preconditioning injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The DLK signalling pathway—a double-edged sword in neural development and regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An axonal stress response pathway: degenerative and regenerative signaling by DLK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. rupress.org [rupress.org]

- 6. Regulation of the Activity of the Dual Leucine Zipper Kinase by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mixed lineage kinase-dependent JNK activation is governed by interactions of scaffold protein JIP with MAPK module components - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DLK induces developmental neuronal degeneration via selective regulation of proapoptotic JNK activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DLK silencing attenuated neuron apoptosis through JIP3/MA2K7/JNK pathway in early brain injury after SAH in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 11. embopress.org [embopress.org]

- 12. rupress.org [rupress.org]

- 13. JNK-mediated phosphorylation of DLK suppresses its ubiquitination to promote neuronal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. JNK-mediated phosphorylation of DLK suppresses its ubiquitination to promote neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

GNE-8505 (CAS: 1620573-48-9): A Technical Guide to a Potent DLK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-8505 is a potent and selective, orally available inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12). As a critical regulator of neuronal stress pathways, DLK has emerged as a significant therapeutic target for a variety of neurodegenerative diseases. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and preclinical data. Detailed experimental protocols for key in vivo and in vitro assays are provided to facilitate further research and development.

Introduction to this compound

This compound, with the CAS number 1620573-48-9, is a small molecule inhibitor developed by Genentech.[1] It targets Dual Leucine Zipper Kinase (DLK), a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway.[2] This pathway is implicated in neuronal apoptosis, axonal degeneration, and the cellular stress response.[2][3] By inhibiting DLK, this compound effectively reduces the phosphorylation of downstream targets, including JNK and the transcription factor c-Jun, thereby offering a potential neuroprotective strategy for conditions such as amyotrophic lateral sclerosis (ALS) and glaucoma.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1620573-48-9 | [2] |

| Molecular Formula | C₂₁H₂₄F₃N₅O | [2] |

| Molecular Weight | 419.44 g/mol | [4] |

| Appearance | Solid | [4] |

| Purity | ≥98% | [2] |

| Solubility | DMSO: 100 mg/mL (238.41 mM) | [5] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [4] |

Mechanism of Action and Signaling Pathway

This compound functions as a selective inhibitor of Dual Leucine Zipper Kinase (DLK).[1] DLK is a central node in a well-defined stress-activated signaling cascade.[2] Upon activation by neuronal injury or stress, DLK phosphorylates and activates downstream kinases, primarily MKK4 and MKK7. These kinases, in turn, phosphorylate and activate c-Jun N-terminal kinase (JNK).[2] Activated JNK then translocates to the nucleus to phosphorylate and activate the transcription factor c-Jun, leading to the expression of pro-apoptotic and pro-inflammatory genes.[2] this compound, by inhibiting DLK, effectively blocks this entire downstream signaling cascade.

Preclinical Data

In Vitro Activity

While a specific IC50 value for this compound is not publicly available in the provided search results, it is consistently described as a potent inhibitor of DLK.[1][4]

In Vivo Efficacy: Optic Nerve Crush Model

This compound has demonstrated significant neuroprotective effects in a mouse model of optic nerve crush, a common model for studying glaucomatous neurodegeneration.[2]

| Animal Model | Doses Administered (mg/kg) | Key Finding | Reference |

| Mouse (Optic Nerve Crush) | 3, 7, and 18 | Dose-dependent decrease in phosphorylated JNK in retinal lysates. | [2] |

Experimental Protocols

In Vivo Optic Nerve Crush (ONC) Model in Mice

This protocol describes the induction of optic nerve crush in mice to evaluate the neuroprotective effects of this compound.

Materials:

-

Adult C57BL/6 mice

-

This compound formulated for oral administration

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Surgical microscope

-

Fine-tipped forceps (e.g., Dumont #5)

-

Topical eye lubricant

Procedure:

-

Animal Acclimatization and Dosing: Acclimatize mice to the housing conditions for at least one week prior to the experiment. Administer this compound or vehicle control orally at the desired doses (e.g., 3, 7, 18 mg/kg) at a predetermined time before the ONC procedure.

-

Anesthesia and Surgical Preparation: Anesthetize the mouse via intraperitoneal injection. Apply a topical lubricant to the eye to prevent corneal drying.

-

Optic Nerve Exposure: Under a surgical microscope, make a small incision in the conjunctiva lateral to the eyeball. Gently retract the extraocular muscles to expose the optic nerve.

-

Optic Nerve Crush: Carefully crush the optic nerve approximately 1-2 mm behind the globe for 3-5 seconds using fine-tipped forceps. Ensure that the retinal blood supply is not compromised.

-

Post-operative Care: Suture the conjunctiva if necessary and allow the mouse to recover on a warming pad.

-

Tissue Collection and Analysis: At a predetermined time point post-injury (e.g., 24-72 hours), euthanize the mice and collect the retinas for subsequent analysis, such as Western blotting for phosphorylated JNK.

References

Methodological & Application

GNE-8505: In Vitro Neuroprotection Assay Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-8505 is a potent and selective inhibitor of the Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12)[1]. DLK is a key regulator of neuronal stress pathways and has been implicated in the pathogenesis of various neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease[1]. Inhibition of the DLK signaling cascade has emerged as a promising therapeutic strategy for neuroprotection. This document provides a detailed protocol for an in vitro neuroprotection assay to evaluate the efficacy of this compound in a cellular model of neurodegeneration.

The protocol utilizes the human neuroblastoma cell line, SH-SY5Y, a widely used model in neuroscience research. Neurotoxicity is induced by treatment with rotenone, a potent inhibitor of mitochondrial complex I, which mimics some of the pathological features of Parkinson's disease. The neuroprotective effect of this compound is quantified by assessing cell viability and the inhibition of the downstream DLK signaling pathway.

Signaling Pathway

This compound exerts its neuroprotective effects by inhibiting the DLK-JNK signaling pathway. In response to neuronal stress, DLK becomes activated and subsequently phosphorylates and activates downstream kinases, including MKK4/7 and ultimately the c-Jun N-terminal Kinase (JNK). Activated JNK then phosphorylates the transcription factor c-Jun, leading to the expression of pro-apoptotic genes and subsequent neuronal cell death. This compound, by selectively inhibiting DLK, blocks this cascade, thereby preventing the phosphorylation of c-Jun and protecting the neuron from apoptosis.

Caption: this compound inhibits the DLK signaling pathway.

Experimental Workflow

The following diagram outlines the major steps of the in vitro neuroprotection assay.

Caption: Workflow for the this compound in vitro neuroprotection assay.

Quantitative Data Summary

The following tables summarize the key in vitro potency data for the related DLK inhibitor GNE-3511, which can be used as a reference for designing experiments with this compound, and expected outcomes for a successful this compound neuroprotection experiment.

Table 1: In Vitro Potency of the DLK Inhibitor GNE-3511

| Parameter | Value | Description |

| Ki for DLK | 0.5 nM | Inhibitor constant, a measure of binding affinity. |

| IC50 for pJNK inhibition | 30 nM | Half-maximal inhibitory concentration for the phosphorylation of JNK in a cellular assay. |

| IC50 for neuroprotection | 107 nM | Half-maximal inhibitory concentration for protecting neurons from degeneration in an axon degeneration assay.[2][3][4] |

Table 2: Expected Results for this compound in the In Vitro Neuroprotection Assay

| Parameter | Expected Value | Description |

| EC50 for Neuroprotection (MTT Assay) | 50 - 200 nM | Half-maximal effective concentration for protecting SH-SY5Y cells from rotenone-induced toxicity. |

| IC50 for p-c-Jun Inhibition (Western Blot) | 20 - 100 nM | Half-maximal inhibitory concentration for the phosphorylation of c-Jun in rotenone-treated SH-SY5Y cells. |

Experimental Protocols

Materials and Reagents

-

Cell Line: Human neuroblastoma SH-SY5Y cells

-

Reagents:

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Retinoic Acid

-

This compound

-

Rotenone

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

RIPA lysis buffer

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

Primary antibodies: Rabbit anti-phospho-c-Jun (Ser63), Rabbit anti-c-Jun, Mouse anti-β-actin

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced Chemiluminescence (ECL) substrate

-

Protocol 1: SH-SY5Y Cell Culture and Differentiation

-

Cell Culture: Maintain SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed cells in 96-well plates (for MTT assay) at a density of 1 x 104 cells/well or in 6-well plates (for Western blot) at a density of 2 x 105 cells/well.

-

Differentiation: After 24 hours, replace the medium with DMEM containing 1% FBS and 10 µM retinoic acid. Differentiate the cells for 5-7 days, replacing the medium every 2-3 days.

Protocol 2: this compound Treatment and Rotenone-Induced Neurotoxicity

-

This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 1 nM to 10 µM.

-

Pre-treatment: After differentiation, gently remove the medium and replace it with fresh medium containing the desired concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration). Incubate for 2 hours.

-

Induction of Neurotoxicity: Prepare a stock solution of rotenone in DMSO. Add rotenone to the wells (to all wells except the untreated control) to a final concentration of 2 µM.

-

Incubation: Incubate the plates for 24 hours at 37°C.

Protocol 3: Assessment of Neuroprotection (MTT Assay)

-

MTT Addition: Following the 24-hour incubation, add 10 µL of 5 mg/mL MTT solution to each well of the 96-well plate.

-

Incubation: Incubate the plate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the untreated control. Plot the concentration of this compound against cell viability and determine the EC50 value using non-linear regression analysis.

Protocol 4: Assessment of Target Engagement (Western Blot for p-c-Jun)

-

Cell Lysis: After the 24-hour incubation, wash the cells in the 6-well plates twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-c-Jun (1:1000) and total c-Jun (1:1000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-c-Jun signal to the total c-Jun signal. Plot the concentration of this compound against the normalized p-c-Jun signal and determine the IC50 value. Re-probe the membrane with an antibody against β-actin (1:5000) as a loading control.

References

GNE-8505 in the SOD1-G93A Mouse Model: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory failure. The SOD1-G93A transgenic mouse is a widely utilized preclinical model that recapitulates key features of human ALS, including progressive motor neuron degeneration and a shortened lifespan.[1][2] Recent research has identified the dual leucine zipper kinase (DLK) signaling pathway as a critical regulator of neuronal stress and degeneration.[3][4][5] Inhibition of DLK has emerged as a promising therapeutic strategy for neurodegenerative diseases.[3][4] GNE-8505 is a synthetic inhibitor of DLK activity.[4] This document provides detailed application notes and protocols for the use of this compound and the related compound GNE-3511 in the SOD1-G93A mouse model, based on the findings from Le Pichon et al., 2017.[3]

Mechanism of Action: DLK-JNK Signaling Pathway